Octadecyl caffeate
Overview
Description
Octadecyl caffeate is a caffeate ester that can be isolated from various plant sources, including the roots of Merremia tuberosa . It is a compound with the molecular formula C₂₇H₄₄O₄ and a molecular weight of 432.64 g/mol . This compound is known for its potential biological activities, including antioxidant properties .
Mechanism of Action
Target of Action
Octadecyl caffeate is a caffeate ester that can be isolated from Merremia tuberosa It’s known that caffeic acid derivatives have been studied for their unique biological activities such as anti-tumor, anti-oxidation, anti-inflammatory, and immune regulation .
Mode of Action
It’s known that caffeic acid and its derivatives can modulate pi3-k/akt, ampk, and m-tor signaling cascades both in vitro and in vivo .
Biochemical Pathways
Caffeic acid and its derivatives are first synthesized in plants through the shikimic acid pathway, in which phenylalanine is deaminated to cinnamic acid and then transformed into caffeic acid and its derivatives .
Pharmacokinetics
It’s known that caffeic acid, a related compound, is found in foods in its esterified form, making it difficult to be absorbed by the body .
Result of Action
This compound has been found to stimulate glucose uptake at 25 and 50 ug/mL . It’s also implicated in weevil resistance, as it reduced feeding and oviposition when applied to the surface of susceptible varieties in laboratory bioassays .
Action Environment
It’s known that the compound can be isolated from merremia tuberosa , suggesting that its production and availability may be influenced by the growth conditions of this plant.
Biochemical Analysis
Biochemical Properties
Octadecyl caffeate plays a significant role in biochemical reactions due to its antioxidative properties . It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit lipid peroxidation, which is a process that can lead to cell damage . This inhibition is achieved through its interaction with free radicals, thereby preventing oxidative stress . Additionally, this compound can stimulate glucose uptake in cells, which is mediated by its interaction with glucose transporters .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can enhance the antioxidant defense system of cells by upregulating the expression of antioxidant enzymes . This upregulation helps in protecting cells from oxidative damage. Furthermore, this compound has been reported to modulate the activity of key signaling pathways involved in cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to specific enzymes and inhibit their activity, thereby preventing the formation of reactive oxygen species . Additionally, it can activate certain transcription factors that regulate the expression of antioxidant genes . These molecular interactions contribute to the overall antioxidative effect of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its stability can be affected by factors such as temperature and pH . Over time, this compound may undergo degradation, leading to a reduction in its antioxidative properties . Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive changes in cellular function, such as increased expression of antioxidant enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhanced antioxidant defense and improved glucose metabolism . At high doses, it can cause toxic or adverse effects, including oxidative stress and tissue damage . Threshold effects have also been observed, where the beneficial effects of this compound plateau at a certain dosage, beyond which no further improvement is seen .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to antioxidant defense and glucose metabolism . It interacts with enzymes such as superoxide dismutase and catalase, which play crucial roles in neutralizing reactive oxygen species . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes . These interactions help in maintaining cellular homeostasis and protecting cells from oxidative damage.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can be taken up by cells via glucose transporters and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function . For instance, its accumulation in mitochondria can enhance mitochondrial antioxidant defense .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its subcellular localization is influenced by targeting signals and post-translational modifications . For example, this compound can be directed to mitochondria through specific targeting sequences, where it exerts its antioxidative effects . Additionally, its presence in the nucleus can modulate the expression of antioxidant genes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octadecyl caffeate can be synthesized through the esterification of caffeic acid with octanoic anhydride . The process involves dissolving caffeic acid in an organic solvent and then adding an excess of octanoic anhydride. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Solvent recovery and purification steps are also crucial to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Octadecyl caffeate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester linkage.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Ester derivatives with different substituents.
Scientific Research Applications
Octadecyl caffeate has diverse applications in scientific research:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Industry: It is used in the formulation of cosmetics and skincare products due to its antioxidant properties.
Comparison with Similar Compounds
- Docosyl caffeate
- Heptatriacontanyl caffeate
- Octadecyl coumarate
Properties
IUPAC Name |
octadecyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-31-27(30)21-19-24-18-20-25(28)26(29)23-24/h18-21,23,28-29H,2-17,22H2,1H3/b21-19+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVZEPLDLPYECM-XUTLUUPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69573-60-0 | |
Record name | Octadecyl caffeate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069573600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OCTADECYL CAFFEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/458UK7GX7M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Octadecyl caffeate and where is it found naturally?
A1: this compound is a naturally occurring caffeic acid ester found in various plant species. It has been isolated from the roots of Ipomoea batatas (sweet potato) [], Daphne genkwa [, ], and Gypsophila oldhamiana [], the stems of Daphne genkwa [], and the roots of Nepenthes thorelii (a type of pitcher plant) [].
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C27H42O4, and its molecular weight is 430.6 g/mol.
Q3: What are some of the reported biological activities of this compound?
A3: Research suggests this compound may play a role in plant defense mechanisms. For example, in sweet potato, higher concentrations of this compound on the root surface correlated with resistance to weevils Cylas puncticollis and Cylas brunneus []. In vitro studies showed that application of synthesized this compound to susceptible sweet potato varieties reduced weevil feeding and oviposition [].
Q4: Has the anti-malarial activity of this compound been investigated?
A4: While this compound itself has not been directly tested for anti-malarial activity, it was isolated alongside other compounds from Nepenthes thorelii roots that displayed in vitro anti-malarial potential []. Further research is needed to determine if this compound contributes to this activity.
Q5: Are there any studies on the anti-inflammatory activity of this compound?
A5: While not directly studied, this compound was found in fractions of Daphne genkwa stem extracts that showed anti-inflammatory activity in a mice ear swelling model []. This suggests it might contribute to the overall anti-inflammatory effect, but further research is needed to confirm its specific role.
Q6: What analytical techniques are commonly used to identify and quantify this compound?
A6: Liquid chromatography-mass spectrometry (LC-MS) is a common technique used to identify and quantify this compound in plant extracts []. Other techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed for structural characterization [, , , , ].
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